molecular formula C6H6BrN3O2 B017999 Methyl 3-amino-6-bromopyrazine-2-carboxylate CAS No. 6966-01-4

Methyl 3-amino-6-bromopyrazine-2-carboxylate

Cat. No. B017999
M. Wt: 232.03 g/mol
InChI Key: CNXSIRHOIFRMOB-UHFFFAOYSA-N
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Patent
US08198285B2

Procedure details

3-Aminopyrazine-2-carboxylic acid methyl ester (200 g, 1.3 mol, 3B Scientific Corporation) was dissolved in AcOH (1 L). The solution was warmed to 50° C. and Br2 (312 g, 1.9 mol) added dropwise. When the addition was completed, the mixture was stirred at 50° C. for additional 3 hours. The reaction mixture was poured slowly to ice-water (4 L). The precipitate was filtered, washed with water and dried under a reduced pressure to afford the subtitle compound (iii) as a red brown solid (300 g).
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
312 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
4 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:10]([NH2:11])=[N:9][CH:8]=[CH:7][N:6]=1)=[O:4].[Br:12]Br>CC(O)=O>[NH2:11][C:10]1[C:5]([C:3]([O:2][CH3:1])=[O:4])=[N:6][C:7]([Br:12])=[CH:8][N:9]=1

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
COC(=O)C1=NC=CN=C1N
Name
Quantity
1 L
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
312 g
Type
reactant
Smiles
BrBr
Step Three
Name
ice water
Quantity
4 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for additional 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under a reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C(=NC(=CN1)Br)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 300 g
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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